molecular formula C14H9Cl2N3O3S B2741904 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 865286-67-5

2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2741904
CAS No.: 865286-67-5
M. Wt: 370.2
InChI Key: WBQQNSWDVSGHQD-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a synthetically designed small molecule that incorporates a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 1,3,4-oxadiazole ring is a common pharmacophore in drug discovery, frequently associated with kinase inhibition . This specific compound is engineered as a potential kinase inhibitor, where the oxadiazole moiety may act as a hinge-binding motif, interacting with the ATP-binding site of various protein kinases. The dichlorothiophene carboxamide group contributes to the molecule's overall geometry and electronic properties, potentially influencing its selectivity and binding affinity. The 4-methoxyphenyl substituent extends into the hydrophobic region of the kinase active site, which can be critical for achieving potency and specificity. Researchers are investigating this compound primarily in the context of oncology research and signal transduction pathway analysis , utilizing it as a chemical probe to study kinase-driven cellular processes such as proliferation and apoptosis. Its research value lies in its utility for validating novel kinase targets and for structure-activity relationship (SAR) studies aimed at developing more potent and selective therapeutic candidates.

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S/c1-21-8-4-2-7(3-5-8)13-18-19-14(22-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQQNSWDVSGHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling (Method A)

Adapted from PMC2760932, 2,5-dichlorothiophene-3-carboxylic acid (1.0 equiv) is activated with 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) in tetrahydrofuran (THF) at room temperature for 2 hours. The resultant acyl imidazole is reacted with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) at 0°C, followed by warming to room temperature for 3 hours. The crude product is purified via recrystallization from ether, yielding the target carboxamide in 72% purity.

Acid Chloride Route (Method B)

Thionyl chloride (SOCl$$_2$$, 2.0 equiv) is added to 2,5-dichlorothiophene-3-carboxylic acid in anhydrous dichloromethane under reflux for 3 hours. The acyl chloride is isolated by evaporation and reacted with the oxadiazol-2-amine in chloroform with aqueous NaOH at 0°C. This method achieves a higher yield (85%) but requires stringent moisture control.

Comparative Data :

Method Reagent Solvent Yield Purity
A CDI THF 72% 95%
B SOCl$$_2$$ CHCl$$_3$$ 85% 98%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF and DMF enhance reaction rates in CDI-mediated couplings but may lead to imidazole byproducts. Non-polar solvents (e.g., chloroform) improve selectivity in acid chloride reactions.

Temperature Control

Exothermic reactions during acyl chloride formation necessitate cooling to 0°C to prevent decomposition. Conversely, CDI-mediated couplings proceed efficiently at room temperature.

Purification Techniques

Column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol or ether) are critical for isolating high-purity product.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.85 (s, 3H, OCH$$3$$), 7.02 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 7.89 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 8.21 (s, 1H, Thiophene-H).
  • IR (KBr): 1675 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (C-N stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table highlights key structural and molecular differences between the target compound and analogs from the Screening Compounds Database () and literature:

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₄H₁₀Cl₂N₃O₃S ~388.27* 2,5-dichlorothiophene; 4-methoxyphenyl-1,3,4-oxadiazole
N-[1-(4-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]methoxy}anilino)-1-oxopropan-2-yl]benzamide (M350-0900, ) C₂₆H₂₄N₄O₅ 472.5 Extended benzamide backbone; methoxyphenyl-oxadiazole linked via ether and anilino
2,5-Dichloro-N-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiophen-3-yl]benzamide (M410-0004, ) C₁₅H₁₁Cl₂N₃O₂S 368.24 Methyl-substituted oxadiazole and thiophene; benzamide core
  • Key Observations: The target compound’s dichlorothiophene and methoxyphenyl groups distinguish it from M410-0004, which features methyl substituents. This likely increases the target’s molecular weight and lipophilicity compared to M410-0004 . M350-0900 has a larger, more complex structure with an ether-linked anilino group, which may reduce bioavailability compared to the target’s simpler carboxamide linkage .
Antifungal Potential

Compounds like LMM5 and LMM11 () share the 1,3,4-oxadiazole core but incorporate sulfamoylbenzamide groups. These were tested against fungal strains and showed moderate activity, though fluconazole outperformed them. The target compound’s dichlorothiophene moiety may enhance antifungal efficacy due to increased membrane interaction, but direct comparative data are unavailable .

Electronic and Solubility Profiles

  • Methoxy vs.
  • Chlorination Impact: Dichlorination increases electronegativity and lipophilicity, which may improve target binding but reduce aqueous solubility relative to non-halogenated analogs .

Biological Activity

The compound 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis of the Compound

The synthesis of the target compound involves a multi-step process starting from readily available precursors. The method typically includes:

  • Formation of the Oxadiazole Ring : A precursor containing a methoxyphenyl group is reacted to form the oxadiazole moiety.
  • Chlorination : The introduction of chlorine atoms at the 2 and 5 positions of the thiophene ring enhances biological activity.
  • Carboxamide Formation : The final step involves converting the carboxylic acid derivative into an amide.

The detailed synthetic pathway can be summarized as follows:

  • Starting Materials : 5-amino-1,3,4-thiadiazole-2-thiol and 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone.
  • Reagents : Potassium hydroxide and potassium iodide are used for selective alkylation.

Anticancer Activity

The anticancer potential of the compound was evaluated through in vitro assays against a panel of cancer cell lines representing various types of cancers, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Key Findings :

  • The compound exhibited low anticancer activity overall.
  • Notably sensitive cell lines included certain leukemia types, indicating a possible selective effect against hematological malignancies.
Cancer Type Sensitivity (10 µM)
LeukemiaHigh
MelanomaLow
LungLow
ColonLow
BreastLow

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity has been investigated. Studies have shown that derivatives containing oxadiazole and thiophene structures often exhibit significant antibacterial effects.

Evaluation Methodology :

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were performed against various pathogens.

Results Summary :

  • Compounds with similar structural motifs demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Studies indicate that:

  • Chlorine Substitution : The presence of chlorine at the 2 and 5 positions on the thiophene ring significantly enhances cytotoxicity.
  • Methoxy Group Influence : The methoxy group on the phenyl ring contributes positively to both anticancer and antimicrobial activities by improving lipophilicity and cellular uptake.

Case Studies

Several studies have explored similar compounds with varying substitutions on the oxadiazole or thiophene rings:

  • Parikh et al. (2020) reported that substituted oxadiazoles showed potent anti-tuberculosis activity with specific MIC values against Mycobacterium tuberculosis strains.
  • Villemagne et al. (2020) synthesized new oxadiazole compounds that demonstrated significant inhibition against drug-resistant strains.

These findings underscore the importance of structural modifications in enhancing biological efficacy.

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